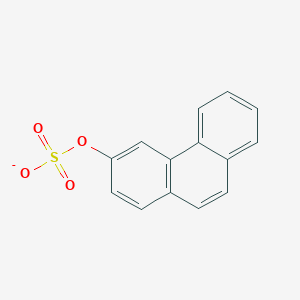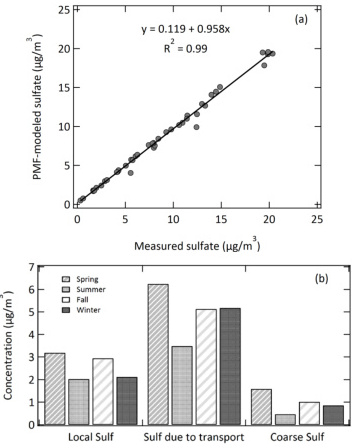
3-Phenanthryl sulfate
Description
3-Phenanthryl sulfate is an organic sulfate ester derived from phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It consists of a sulfate group (-OSO₃⁻) covalently bonded to the 3-position of the phenanthrene ring. This compound is of interest in organic synthesis and environmental chemistry due to the reactivity of the sulfate group and the stability of the phenanthrene backbone.
Key structural features:
- Phenanthrene backbone: Three fused benzene rings with positions 1–10.
- Sulfate ester group: Attached at position 3 via an oxygen atom, making it distinct from sulfonic acids (direct C–SO₃H bonds).
Propriétés
Formule moléculaire |
C14H9O4S- |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
phenanthren-3-yl sulfate |
InChI |
InChI=1S/C14H10O4S/c15-19(16,17)18-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,15,16,17)/p-1 |
Clé InChI |
DFCZQECVFFVKDE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)OS(=O)(=O)[O-] |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Research Findings and Data Gaps
- Synthesis : 3-Phenanthryl sulfonic acid forms in 25% yield under optimized sulfonation conditions (120–125°C), but analogous data for this compound are unavailable .
- Environmental Impact : PAH sulfates like this compound may contribute to secondary organic aerosol formation, similar to atmospheric sulfate species studied in PMF models .

- Toxicity: No direct studies exist, but related sulfonated PAHs are linked to mutagenicity.
Q & A
Q. What are the established synthetic routes for 3-Phenanthryl sulfate, and how is regioselectivity achieved during sulfonation?
- Methodological Answer : The synthesis of this compound typically involves sulfonation of phenanthrene derivatives. Regioselectivity is influenced by the choice of sulfonating reagent, temperature, and reaction duration. For example, sulfonation with concentrated sulfuric acid at 120–125°C for 3.5 hours predominantly yields the 3-sulfo isomer (25% yield) alongside di-sulfonated byproducts . Catalysts like iodine(V) or pre-iodinated reagents (e.g., 2-iodobenzenesulfonate) can enhance selectivity by stabilizing transition states favoring the 3-position. Purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. Which analytical techniques are recommended for characterizing this compound in biological or environmental matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI-negative mode) and use a C18 column with a gradient elution of methanol/water (0.1% formic acid) for high sensitivity. Validate with spiked recovery tests (85–110% acceptable range) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Requires derivatization (e.g., silylation) to improve volatility. Use internal standards like deuterated analogs to correct for matrix effects .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry, with characteristic shifts for the sulfate group at δ 3.8–4.2 ppm (¹H) and δ 70–75 ppm (¹³C) .
Advanced Research Questions
Q. How can researchers address contradictions in sulfonation efficiency when comparing heterogeneous vs. homogeneous catalytic systems?
- Methodological Answer : Discrepancies often arise from differences in catalyst accessibility and reaction mechanisms. For example:
- Homogeneous Catalysts (e.g., H2SO4): Provide uniform reaction conditions but may over-sulfonate at high temperatures.
- Heterogeneous Catalysts (e.g., sulfonated resins): Limit byproduct formation but require longer reaction times.
To resolve contradictions, conduct kinetic studies (e.g., time-resolved HPLC monitoring) and compare activation energies. Statistical tools like ANOVA can identify significant variables (e.g., temperature > catalyst loading) .
Q. What strategies improve the thermal stability of this compound in long-term storage or high-temperature applications?
- Methodological Answer : Thermal degradation pathways involve sulfate group hydrolysis. Mitigation strategies include:
- Stabilizers : Add anhydrous sodium sulfate (5–10% w/w) to absorb moisture, reducing hydrolysis rates .
- Storage Conditions : Store in amber glass under nitrogen at –20°C, with stability validated via accelerated aging studies (40°C/75% RH for 6 months) .
- Thermodynamic Modeling : Use Shomate equations to predict stability thresholds (e.g., ΔfH° = –3307 kJ/mol for Na2SO4 as a reference) .
Methodological and Literature Review Questions
Q. How should researchers design a systematic review to evaluate sulfonated phenanthrene derivatives across disciplines?
- Methodological Answer :
- Database Selection : Prioritize PubMed, Scopus, and Web of Science, using keywords: "this compound," "sulfonation regioselectivity," and "GC-MS/LC-MS detection." Exclude non-peer-reviewed sources (e.g., ) .
- Evidence Synthesis : Categorize studies by synthesis method, analytical technique, and application. Use tools like PRISMA flow diagrams to track inclusion/exclusion criteria .
- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting data (e.g., dose-response relationships in toxicity studies) .
Data Presentation and Validation
Q. What are best practices for presenting and validating experimental data on this compound?
- Methodological Answer :
- Tables : Include raw data (e.g., sulfonation yields, retention times) and processed results (e.g., ANOVA tables). For example:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| H2SO4 | 120 | 3.5 | 25 | >40 |
| Resin-SO3H | 100 | 8 | 15 | 20 |
Adapted from sulfonation studies on phenanthrene .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



